molecular formula C17H27NO B443443 N-(2,3-dimethylphenyl)nonanamide

N-(2,3-dimethylphenyl)nonanamide

Cat. No.: B443443
M. Wt: 261.4g/mol
InChI Key: OYLHOLOQPJRAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)nonanamide is a synthetic amide compound characterized by a nonanamide backbone substituted with a 2,3-dimethylphenyl group.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4g/mol

IUPAC Name

N-(2,3-dimethylphenyl)nonanamide

InChI

InChI=1S/C17H27NO/c1-4-5-6-7-8-9-13-17(19)18-16-12-10-11-14(2)15(16)3/h10-12H,4-9,13H2,1-3H3,(H,18,19)

InChI Key

OYLHOLOQPJRAHI-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=CC(=C1C)C

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and TRPV1 Activity

The biological activity of nonanamide derivatives is highly dependent on the substituents on the aromatic ring. Below is a comparison of key analogs:

Table 1: Structural and Pharmacological Comparison of Nonanamide Derivatives
Compound Name Substituent on Aromatic Ring TRPV1 IC50 (µM) Cytotoxicity (LC50, µM) Key Findings
N-(2,3-Dimethylphenyl)nonanamide 2,3-Dimethylphenyl Not reported Not reported Hypothesized lower TRPV1 affinity due to lack of polar groups; potential reduced irritation
Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide) 4-Hydroxy-3-methoxybenzyl 45 115 (BEAS-2B cells) High TRPV1 agonist activity; moderate cytotoxicity
N-(3-Methoxybenzyl)nonanamide 3-Methoxybenzyl 45 ~100 (BEAS-2B cells) Potent TRPV1 activation; moderate toxicity
N-Benzylnonanamide Unsubstituted benzyl 73 >250 Low potency and minimal cytotoxicity
N-(3,4-Dihydroxybenzyl)nonanamide 3,4-Dihydroxybenzyl 16 16 (BEAS-2B cells) High cytotoxicity; strong TRPV1 binding
Key Observations:
  • Polar Groups Enhance Activity: Hydroxy and methoxy groups (e.g., nonivamide) significantly improve TRPV1 binding and agonist activity compared to non-polar substituents .
  • Steric and Lipophilic Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance and increased lipophilicity, which may reduce TRPV1 interaction but improve membrane permeability .
  • Cytotoxicity Correlation: Compounds with strong TRPV1 activation (e.g., N-(3,4-dihydroxybenzyl)nonanamide) exhibit higher cytotoxicity, suggesting a trade-off between efficacy and safety .

Toxicity and Selectivity

The cytotoxicity of nonanamide derivatives varies with substituent chemistry:

Table 2: Cytotoxicity Profiles in Different Cell Lines
Compound Name BEAS-2B (LC50, µM) NHBE (LC50, µM) TRPV1-OE (LC50, µM)
This compound Not reported Not reported Not reported
Nonivamide 115 106 116
N-(3-Methoxybenzyl)nonanamide ~100 ~100 ~100
N-Benzylnonanamide >250 >250 >250
  • TRPV1 Expression Dependence: Cytotoxicity in TRPV1-overexpressing (TRPV1-OE) cells correlates with receptor activation, but some analogs (e.g., N-(3,4-dimethoxybenzyl)nonanamide) show decoupled binding and toxicity, indicating off-target effects .

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